3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a heterocyclic molecule featuring a pyrrol-2-one core fused with a 5-methyl-1,3,4-thiadiazole ring. Key structural elements include:
- 4-(Prop-2-en-1-yloxy)phenyl substituent: Introduces a propenyl ether linkage, which may influence pharmacokinetic properties like metabolic stability.
- 3-Hydroxy group: Provides hydrogen-bonding capacity, critical for binding to biological targets.
Synthetic routes typically involve multi-step condensation and cyclization reactions under controlled conditions to ensure purity and yield . The compound’s structural complexity and diverse functional groups make it a candidate for drug discovery, particularly in targeting enzymes or receptors associated with inflammatory or infectious diseases.
Properties
IUPAC Name |
4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-3-10-28-14-8-6-13(7-9-14)17-16(18(25)15-5-4-11-29-15)19(26)20(27)24(17)21-23-22-12(2)30-21/h3-9,11,17,26H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRSQZZPVYWUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one core, introduction of the thiadiazole and thiophene groups, and functionalization of the phenyl ring. Typical reaction conditions might include:
Formation of the pyrrol-2-one core: This could involve a cyclization reaction using appropriate precursors.
Introduction of the thiadiazole group: This might be achieved through a condensation reaction with a thiadiazole precursor.
Functionalization of the phenyl ring: This could involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiadiazole and thiophene groups can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the phenyl ring could introduce various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The 1,3,4-thiadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Notably, derivatives of thiadiazoles have shown promising activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | |
| MCF-7 (Breast Cancer) | 0.28 | |
| A549 (Lung Cancer) | 0.52 | |
| PC3 (Prostate Cancer) | 22.19 |
The structure–activity relationship (SAR) studies indicate that modifications to the thiadiazole ring enhance cytotoxicity against specific cancer types, suggesting that this compound could be a lead for further development in anticancer therapies.
Antimicrobial Properties
Beyond anticancer activity, compounds containing the thiadiazole ring have been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that derivatives of this compound may exhibit anti-inflammatory effects through the modulation of inflammatory pathways. The presence of hydroxyl groups and thiadiazole rings can contribute to this activity by interacting with inflammatory mediators.
Case Studies and Research Findings
Several studies have documented the effectiveness of thiadiazole derivatives in clinical and preclinical settings:
- A study published in MDPI demonstrated that certain thiadiazole derivatives exhibited significant antiproliferative activity against human breast cancer cells with IC50 values as low as 0.28 μg/mL .
- Another investigation focused on the synthesis and evaluation of novel thiadiazole derivatives showed promising results against lung carcinoma cell lines, reinforcing the potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrol-2-one derivatives modified with heterocyclic and aromatic substituents. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Notes:
- *Molecular weight of the target compound is estimated based on analogs in .
- Thiadiazole-thiophene synergy : The 5-methylthiadiazole and thiophen-2-ylcarbonyl groups may jointly stabilize π-π stacking and dipole interactions in enzyme binding pockets, a feature absent in simpler analogs like thiazole-only derivatives .
Key Findings from Comparative Studies :
Substituent Effects: Electron-withdrawing groups (e.g., chlorine in ’s compound) enhance antimicrobial activity but increase toxicity. Propenyloxy vs.
Biological Activity Trends: Thiadiazole-containing derivatives consistently show stronger enzyme inhibition (e.g., kinase, protease) compared to thiazole or triazole analogs, likely due to sulfur’s electronegativity and ring rigidity . Pyrrol-2-one derivatives with dual aromatic systems (e.g., thiophene + phenyl) exhibit broader activity spectra than mono-aromatic analogs .
Biological Activity
The compound 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one represents a complex molecular structure with potential biological activities. The thiadiazole and pyrrole moieties are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure
The molecular formula of the compound is with a detailed structure that includes multiple functional groups contributing to its biological properties.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have shown effectiveness against various bacterial strains and fungi. In a study evaluating the antimicrobial properties of similar compounds, it was found that certain thiadiazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity | Target Organism |
|---|---|---|
| Thiadiazole Derivative A | Antibacterial | E. coli |
| Thiadiazole Derivative B | Antifungal | Candida albicans |
Anticancer Activity
The anticancer potential of thiadiazole-containing compounds has been extensively studied. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One study reported that specific thiadiazole derivatives induced apoptosis in cancer cells by activating caspase pathways . The selectivity of these compounds towards different cancer types highlights their therapeutic potential.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (Cervical) | 4.3 | Thiadiazole Derivative C |
| MCF7 (Breast) | 9.2 | Thiadiazole Derivative D |
Anti-inflammatory Effects
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole-based compounds:
- Case Study 1 : A series of 5-substituted thiadiazoles were tested for their ability to inhibit bacterial growth. Results showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .
- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that a specific derivative of the compound induced cell cycle arrest and apoptosis in breast cancer cells through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
